molecular formula C24H24N4O5S B1673635 Ki20227 CAS No. 623142-96-1

Ki20227

Katalognummer: B1673635
CAS-Nummer: 623142-96-1
Molekulargewicht: 480.5 g/mol
InChI-Schlüssel: SHPFDGWALWEPGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Neurobiology Applications

1.1 Modulation of Microglial Activity

Ki20227 has been extensively studied for its effects on microglia, the resident immune cells in the brain. Research indicates that this compound can regulate microglial inflammatory functions and neuronal synaptic plasticity. In a study involving ischemic stroke models, pretreatment with this compound improved neurobehavioral functions by enhancing dendritic spine density and synaptic protein expressions through the activation of BDNF-Akt signaling pathways and autophagy mechanisms .

1.2 Effects on Ischemic Injury

While some studies demonstrate that this compound can reduce ischemic injury by modulating microglial activity, others suggest it may exacerbate damage under certain conditions. For instance, in models of focal cerebral ischemic injury, this compound administration led to increased neurological deficits and aggravated pathological progression . This duality highlights the complexity of CSF1R signaling in neuroinflammatory contexts.

Oncology Applications

2.1 Targeting Tumor-Associated Macrophages

This compound's ability to inhibit CSF1R makes it a valuable tool in cancer research, particularly concerning tumor-associated macrophages (TAMs). Studies have shown that this compound can suppress tumor growth and metastasis in models of melanoma and osteosarcoma. By targeting TAMs, this compound may alter the tumor microenvironment, potentially enhancing the efficacy of existing cancer therapies.

2.2 Osteolytic Bone Disease Research

This compound has demonstrated significant potential in preclinical models of osteolytic bone diseases associated with cancer metastasis. It effectively suppresses osteoclast differentiation and bone resorption by inhibiting M-CSF signaling pathways. In vivo studies indicate that oral administration of this compound significantly reduces osteoclast-like cell accumulation and bone destruction in models involving metastatic tumors .

Inflammatory Disease Research

3.1 Rheumatoid Arthritis Models

This compound has been evaluated for its therapeutic potential in inflammatory diseases such as rheumatoid arthritis. In collagen-induced arthritis mouse models, this compound administration was found to suppress disease progression by inhibiting inflammatory cell infiltration and cytokine production . These findings suggest that this compound may be beneficial in managing autoimmune disorders through modulation of macrophage activity.

Summary Table of Applications

Application AreaDescriptionKey Findings
NeurobiologyModulates microglial function and neuronal plasticityImproves neurobehavioral outcomes post-ischemia; complex effects on ischemic injury
OncologyTargets tumor-associated macrophages to inhibit tumor growthReduces metastasis in melanoma and osteosarcoma models; alters tumor microenvironment
Inflammatory DiseasesSuppresses disease progression in rheumatoid arthritisReduces inflammatory cell infiltration and cytokine production in collagen-induced arthritis
Osteolytic Bone DiseasesInhibits osteoclast differentiation to prevent bone destructionEffective in reducing osteoclast-like cells and bone resorption in metastatic cancer models

Wirkmechanismus

Target of Action

Ki20227 is an orally active, potent, and highly selective inhibitor of the Macrophage Colony Stimulating Factor 1 Receptor (M-CSF receptor or c-Fms) tyrosine kinase . The primary targets of this compound are CSF1R (c-Fms), VEGFR2 (vascular endothelial growth factor receptor-2), c-Kit (stem cell factor receptor), and PDGFRβ (platelet-derived growth factor receptor β) . The IC50 values for these targets are 2 nM, 12 nM, 451 nM, and 217 nM respectively .

Mode of Action

This compound inhibits M-CSF-dependent c-Fms phosphorylation in a dose-dependent manner . It suppresses M-CSF-dependent reactions, such as lipopolysaccharide-induced tumor necrosis factor-α production, which are enhanced by M-CSF .

Biochemical Pathways

This compound affects the biochemical pathways related to the development of macrophages and osteoclasts . It suppresses osteoclast differentiation and osteolytic bone destruction . This compound inhibits the cell growth and inflammatory action of macrophages induced by M-CSF .

Pharmacokinetics

It is known that this compound is orally active , suggesting that it can be absorbed through the digestive tract.

Result of Action

This compound suppresses disease progression in a collagen-induced arthritis mouse model by preventing inflammatory cell infiltration and bone destruction . It also reduces the number of CD11b+, Gr-1+, and Ly-6G+ cells in the spleen . Furthermore, this compound decreases the number of osteoclast-like cells on bone surfaces in ovariectomized rats .

Action Environment

It is known that this compound is effective in vivo, suggesting that it is stable and active within the complex environment of a living organism .

Analyse Chemischer Reaktionen

Ki20227 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Hemmung der CSF1R-Tyrosinkinase. Diese Hemmung verhindert die Phosphorylierung von CSF1R und blockiert so die nachgeschalteten Signalwege, die an der Differenzierung und dem Überleben von Makrophagen und Osteoklasten beteiligt sind . Zu den molekularen Zielstrukturen von this compound gehören CSF1R, der vaskuläre endotheliale Wachstumsfaktorrezeptor 2 (VEGFR2), der Stammzellfaktorrezeptor (c-Kit) und der Blutplättchen-abgeleitete Wachstumsfaktorrezeptor β (PDGFRβ) . Durch die Hemmung dieser Pfade reduziert this compound in verschiedenen Krankheitsmodellen effektiv Entzündungen und Knochenzerstörung .

Vergleich Mit ähnlichen Verbindungen

Ki20227 ist einzigartig in seiner hohen Selektivität und Potenz als CSF1R-Inhibitor. Ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine hohe Selektivität für CSF1R und seine Wirksamkeit bei der Hemmung der Osteoklastendifferenzierung und der Knochenzerstörung aus .

Biologische Aktivität

Ki20227 is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), primarily known for its role in modulating immune responses and bone metabolism. This compound has garnered attention for its potential therapeutic applications in various inflammatory and osteolytic diseases. The following sections detail the biological activity of this compound, supported by empirical data and case studies.

This compound functions as a potent inhibitor of the c-Fms tyrosine kinase, which is crucial for the signaling pathways associated with macrophage and osteoclast function. The compound exhibits a strong inhibitory effect on M-CSF-dependent processes, leading to reduced osteoclast accumulation and activity.

Key Inhibition Profiles:

  • IC50 Values :
    • c-Fms: 2 nmol/L
    • Vascular endothelial growth factor receptor-2 (KDR): 12 nmol/L
    • Stem cell factor receptor (c-Kit): 451 nmol/L
    • Platelet-derived growth factor receptor beta: 217 nmol/L

These values indicate that this compound selectively inhibits c-Fms over other kinases, such as epidermal growth factor receptor and c-Src, which have IC50 values exceeding 1000 nmol/L .

Arthritis Model

In a collagen-induced arthritis (CIA) mouse model, this compound demonstrated significant efficacy in suppressing disease progression. The administration of this compound resulted in:

  • Decreased inflammatory cell infiltration in joints.
  • Reduction in bone destruction.
  • Lower levels of pro-inflammatory cytokines such as TNF-α.
  • A decrease in CD11b^+, Gr-1^+, and Ly-6G^+ cells in the spleen .

Osteolytic Disease

This compound has shown promise in treating osteolytic diseases associated with bone metastasis. In studies involving nude rats, oral administration of this compound:

  • Suppressed osteoclast-like cell accumulation induced by metastatic tumor cells.
  • Reduced the number of tartrate-resistant acid phosphatase-positive osteoclast-like cells on bone surfaces in ovariectomized rats .

Effects on Microglia

Recent research has highlighted the impact of this compound on microglial cells within the central nervous system (CNS). In a study involving focal cerebral ischemic injury models:

  • This compound treatment led to a reduction in microglial proliferation.
  • Increased apoptosis markers (Bax and cleaved caspase-3) were observed, along with elevated inflammatory factors .
  • The treatment exacerbated neurological deficits and increased infarct volume, indicating potential adverse effects on neuroinflammation .

Summary of Findings

Study FocusKey Findings
CIA Mouse Model Suppressed disease progression; reduced inflammatory cytokines; decreased immune cell infiltration.
Osteolytic Disease Inhibited osteoclast accumulation; reduced bone resorption; potential therapeutic agent for bone diseases.
Microglial Activity Blocked microglial proliferation; aggravated ischemic injury; increased apoptosis markers.

Case Studies and Clinical Relevance

The findings from preclinical studies suggest that this compound could be beneficial in managing conditions characterized by excessive inflammation and osteoclast activity. However, caution is warranted due to its potential adverse effects on neuroinflammation, particularly in CNS disorders.

Eigenschaften

IUPAC Name

1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-14(23-26-9-10-34-23)27-24(29)28-17-6-5-15(11-20(17)30-2)33-19-7-8-25-18-13-22(32-4)21(31-3)12-16(18)19/h5-14H,1-4H3,(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPFDGWALWEPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432108
Record name 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623142-96-1
Record name KI-20227
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623142961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KI-20227
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4W68CAT3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-methoxyaniline (816 mg) was dissolved in chloroform (40 ml) and triethylamine (2.0 ml) to prepare a solution. A solution of triphosgene (368 mg) in chloroform (1.0 ml) was then added to the solution, and the mixture was stirred at room temperature for one hr. Next, a solution of 1-(1,3-thiazol-2-yl)-1-ethylamine (352 mg) in chloroform (1.0 ml) was added thereto, and the mixture was stirred at room temperature overnight. Water (40 ml) was added thereto, and the mixture was stirred for 10 min, followed by extraction with chloroform. The organic layer was washed with saturated brine and was dried over sodium sulfate. The solvent was removed by evaporation, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (860 mg, 72%).
Quantity
816 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
368 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
352 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ki20227
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ki20227
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ki20227
Reactant of Route 4
Reactant of Route 4
Ki20227
Reactant of Route 5
Reactant of Route 5
Ki20227
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ki20227

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.